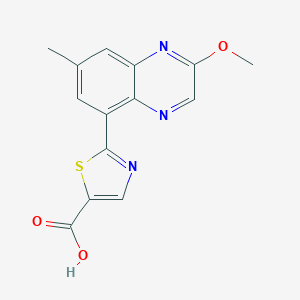
2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features both quinoxaline and thiazole rings These structures are known for their diverse biological activities and are often found in various pharmacologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the quinoxaline ring, followed by the introduction of the thiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups like halogens, alkyl groups, or nitro groups.
科学的研究の応用
2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include treatments for infections, cancer, or other diseases.
Industry: The compound could be used in the development of new materials, agrochemicals, or other industrial products.
作用機序
The mechanism of action of 2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoxaline and thiazole rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Compounds like 2-methylquinoxaline and 2,3-dimethylquinoxaline share the quinoxaline ring structure and may exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring and may have comparable chemical reactivity and applications.
Uniqueness
What sets 2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid apart is the combination of both quinoxaline and thiazole rings in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C14H11N3O3S |
|---|---|
分子量 |
301.32 g/mol |
IUPAC名 |
2-(2-methoxy-7-methylquinoxalin-5-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3S/c1-7-3-8(13-16-5-10(21-13)14(18)19)12-9(4-7)17-11(20-2)6-15-12/h3-6H,1-2H3,(H,18,19) |
InChIキー |
MPSZSTTYZMIMCI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC=C(S3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


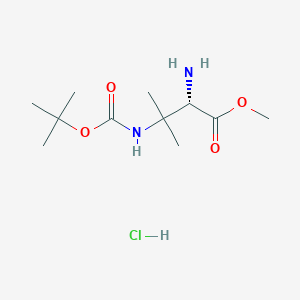

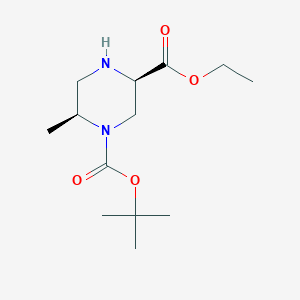
![tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)
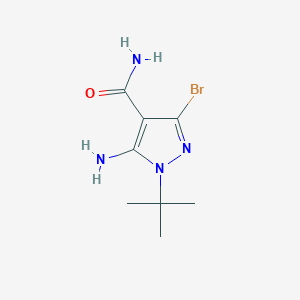
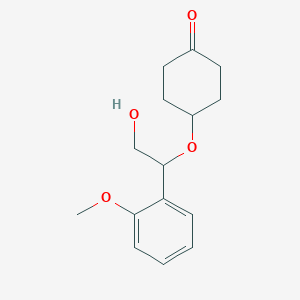
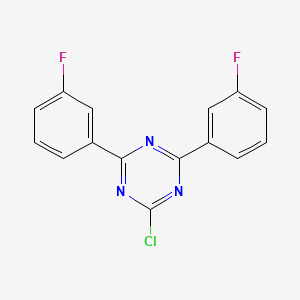
![(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13336714.png)
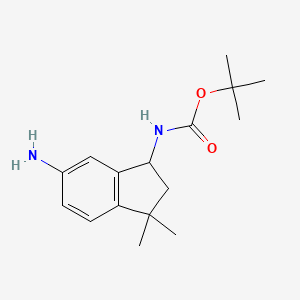
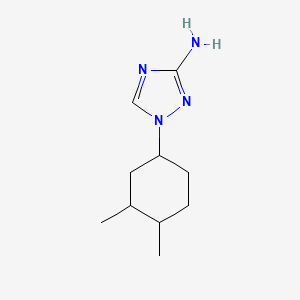
![8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B13336730.png)

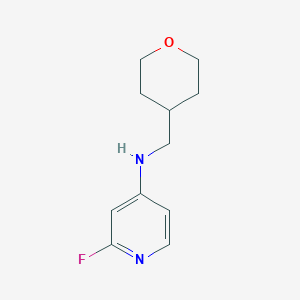
![tert-Butyl 2-oxa-7-azaspiro[3.5]non-5-ene-7-carboxylate](/img/structure/B13336758.png)
